Technical Deep Dive: (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Technical Deep Dive: (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Executive Summary: The "Rigidified Spacer" Paradigm
In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for improving the potency and selectivity of bioactive small molecules. (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (henceforth (1R,4R)-DBH ) represents a "privileged scaffold"—a rigid, bicyclic diamine that mimics the geometry of piperazine but locks it into a specific boat conformation.
Unlike flexible linkers, the (1R,4R)-DBH core reduces the entropic penalty of ligand binding. By freezing the bioactive conformation, it enhances affinity for targets such as neuronal nicotinic receptors (NNRs) , B-Raf kinases , and GPCRs . Furthermore, the bridgehead carbons block metabolic oxidation sites common in piperazines, frequently improving the pharmacokinetic (PK) profile of drug candidates.
This guide provides a comprehensive technical analysis of the (1R,4R)-DBH scaffold, focusing on its stereoselective synthesis, handling of the dihydrobromide salt, and application in high-value drug discovery programs.
Chemical Identity & Technical Specifications
The (1R,4R) enantiomer is the non-natural stereoisomer derived (indirectly) from L-hydroxyproline or directly from D-hydroxyproline. Its "V-shaped" geometry is critical for vectors requiring specific spatial orientation of substituents.
Table 1: Physicochemical Profile
| Property | Specification | Technical Note |
| IUPAC Name | (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | Bicyclic nomenclature requires careful numbering of the bridgeheads. |
| CAS Number | 132747-20-7 | Specific to the (1R,4R) dihydrobromide salt.[1] |
| Formula | C₅H₁₀N₂[2][3] · 2HBr | The free base is a volatile oil; the 2HBr salt is a stable solid. |
| Molecular Weight | 259.97 g/mol | High bromine content significantly impacts mass balance calculations. |
| Stereochemistry | (1R, 4R) | Enantiomer of the more common (1S,4S) form derived directly from L-Hyp. |
| Solubility | High: Water, MethanolLow: THF, DCM, Toluene | Critical: Must be neutralized to the free base for organic solvent extractions. |
| pKa | ~8.5 and ~3.5 | The bridgehead nitrogen is less basic than typical secondary amines due to strain. |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store under inert atmosphere. |
Structural Analysis & Stereochemical Utility
The 2,5-diazabicyclo[2.2.1]heptane core is defined by a methylene bridge across C1 and C4 of a piperazine ring. This forces the ring into a rigid boat conformation .
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Vector Orientation: Substituents at N2 and N5 are projected at defined angles (approx 120° dihedral), unlike the fluxional chair-boat equilibrium of piperazine.
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Chiral Discrimination: The (1R,4R) isomer probes the "mirror image" chemical space. If a lead compound containing the (1S,4S) isomer shows metabolic liability or off-target toxicity, switching to the (1R,4R) enantiomer often maintains potency while altering metabolic clearance (the "chiral switch" strategy).
Synthesis: The Epimerization-Lactamization Cascade[6][7][8][9]
Synthesizing the (1R,4R) isomer is technically more demanding than the (1S,4S) isomer, which comes directly from natural trans-4-hydroxy-L-proline via inversion at C4. To access the (1R,4R) core from inexpensive L-proline precursors, a strategy involving C2-epimerization is required.
Mechanism of Action
The most robust route utilizes an intramolecular cascade. Starting from a (2S,4R)-4-aminoproline derivative, base-induced epimerization at the alpha-carbon (C2) yields the (2R) intermediate, which immediately undergoes intramolecular cyclization to form the bicyclic lactam.[4][5][6] This lactam is then reduced to the final amine.
Figure 1: The Epimerization-Lactamization Cascade for accessing the (1R,4R) scaffold from L-series precursors.
Experimental Protocol: Salt Neutralization & Coupling
The dihydrobromide salt is stable but unreactive in nucleophilic substitutions. It must be "freed" in situ or pre-neutralized.
Protocol: Free-Basing for Nucleophilic Coupling
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Suspension: Suspend 1.0 eq of (1R,4R)-DBH · 2HBr in anhydrous MeCN or DMF.
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Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine) or inorganic base (K₂CO₃).
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Note: The suspension will clarify as the free amine is liberated.
-
-
Coupling: Add 1.0 eq of the electrophile (e.g., Alkyl halide, Epoxide, or Activated Ester).
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Workup: Unlike the salt, the product is likely lipophilic. Dilute with EtOAc, wash with NaHCO₃ (sat), and dry over Na₂SO₄.
Applications in Drug Discovery[10][11]
The (1R,4R)-DBH scaffold is not merely a spacer; it is a functional element that dictates the vector of pharmacophores.
Key Therapeutic Areas[10][11]
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Antibacterials (Fluoroquinolones):
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Used as the C7 substituent in quinolones (e.g., analogs of Danofloxacin). The rigid bicyclic amine improves penetration into bacterial cells and reduces efflux compared to simple piperazines.
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-
CNS Agents (nAChR Agonists):
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The bridgehead nitrogen mimics the cationic center of acetylcholine. The (1R,4R) geometry often provides selectivity for
vs nicotinic receptors, crucial for treating cognitive deficits in schizophrenia.
-
-
Kinase Inhibitors (B-Raf):
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Used to constrain the solvent-exposed region of the inhibitor, improving solubility and reducing off-target binding to other kinases.
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Figure 2: Therapeutic utility of the (1R,4R)-DBH scaffold across different indications.
Handling, Safety, and Stability
Storage and Stability[5][12]
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Hygroscopicity: The dihydrobromide salt is hygroscopic. Absorption of water leads to sticky solids and difficulty in precise weighing.
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container, preferably within a desiccator.
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Shelf Life: >2 years if kept dry.
Safety Profile
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Signal Word: Warning.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[7]
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.[8]
References
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Review of Scaffold Utility
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Synthesis Route (Epimerization-Lactamization)
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Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Adv., 2015, 5, 10386–10392.[9]
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Physical Properties & Crystal Structure
- Crystal structure and properties of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.
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Application in nAChR Agonists
Sources
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- 8. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide 97% | CAS: 125224-64-8 | AChemBlock [achemblock.com]
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